p-Tertbutylcalix[4]arene

Polymer Stabilization Antioxidant Additives Thermal Degradation

Researchers requiring a conformationally rigid macrocyclic host for selective ion extraction or supramolecular assembly often face batch inconsistency and conformational lability with larger calix[n]arene homologs. p-tert-Butylcalix[4]arene (CAS 60705-62-6) resolves these issues via its stable cone conformation stabilized by intramolecular H-bonding. • Thermal stability up to 300 °C (TGA); 38 °C increase in LLDPE oxidation induction temperature vs. blank controls. • Best-in-class Ag⁺/Tl⁺ selectivity as Schiff's base derivative; effective Pb(II) separation via hydroxamic acid derivatives. • ≥98% HPLC purity with batch QC documentation (NMR, HPLC) for reproducible synthesis.

Molecular Formula C44H56
Molecular Weight 584.9 g/mol
Cat. No. B1254135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tertbutylcalix[4]arene
Synonymsp-tertbutylcalix(4)arene
Molecular FormulaC44H56
Molecular Weight584.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C2CC3=CC(=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)C(C)(C)C)CC5=CC(=C(C=C5)C(C)(C)C)CC(=C2)C=C1
InChIInChI=1S/C44H56/c1-41(2,3)37-17-13-29-21-33(37)25-30-14-18-38(42(4,5)6)34(22-30)27-32-16-20-40(44(10,11)12)36(24-32)28-31-15-19-39(43(7,8)9)35(23-31)26-29/h13-24H,25-28H2,1-12H3
InChIKeyNQDKUFSXHCWNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-tert-Butylcalix[4]arene: Chemical Identity and Core Attributes


p-tert-Butylcalix[4]arene (CAS 60705-62-6, MFCD00066280) is a foundational macrocyclic scaffold within the calix[n]arene family, composed of four phenolic units linked by methylene bridges, with tert-butyl groups positioned at the para positions of the upper rim. It typically adopts a cone conformation stabilized by a cyclic array of intramolecular hydrogen bonds among the lower-rim hydroxyl groups [1]. As a synthetic precursor and host molecule, it is commercially available at high purity (≥98%) and serves as a versatile platform for both upper-rim and lower-rim functionalization to engineer derivative ionophores, extractants, sensors, catalysts, and supramolecular architectures [2]. Its well-defined hydrophobic cavity enables systematic host-guest inclusion studies, and its rigid preorganized framework contrasts markedly with larger, more conformationally labile calix[n]arene homologs in terms of binding efficiency and structural predictability [3]. The compound is sold by major chemical suppliers including Sigma-Aldrich, TCI, and Alfa Aesar under catalog numbers such as 8.14707 (Sigma-Aldrich) and B1251 (TCI), with typical purities of ≥98.0% (HPLC) [4].

Cone-conformation host platform
Rigid macrocyclic scaffold for reproducible host-guest recognition studies
High-purity commercial building block
Enables reproducible derivatization and batch-to-batch consistency
Orthogonal functionalization handles
Upper-rim and lower-rim positions allow tailored ionophore and sensor design
Antioxidant additive screening context
Supports polyolefin thermal stabilization research and additive evaluation

p-tert-Butylcalix[4]arene Procurement: Why Generic Substitution Fails


Interchanging p-tert-butylcalix[4]arene with other calix[n]arene homologs (n=5, 6, 8), unsubstituted calix[4]arene, or sulfonated derivatives without explicit experimental validation carries substantial performance risk. Ring size determines cavity dimensions and conformational rigidity: p-tert-butylcalix[4]arene maintains a stable cone conformation at ambient temperature due to its cyclic hydrogen-bond network, whereas p-tert-butylcalix[6]arene and p-tert-butylcalix[8]arene esters exhibit conformational lability over a wide temperature range (25–100°C), which directly impacts guest recognition fidelity [1]. Furthermore, the para-tert-butyl substituent is not a passive placeholder; its presence significantly alters extraction efficiency and selectivity relative to the unsubstituted (para-H) analog [2]. In polyolefin stabilization applications, antioxidant efficacy is rank-ordered C4 > C6 > C8, rendering the [4]arene scaffold uniquely optimal among the homologous series [3]. Procurement decisions should therefore be driven by the specific evidence-backed performance of the p-tert-butylcalix[4]arene platform in the target application, not by assumed class-wide interchangeability.

Ring-size mismatch alters conformation
Larger calix[n]arenes (n=6,8) are conformationally labile at 25–100°C; guest recognition fidelity may shift.
Para-tert-butyl substitution is not passive
Unsubstituted calix[4]arene (para-H) may show different extraction efficiency and selectivity profiles.
Antioxidant ranking may not transfer
Reported antioxidant performance order C4 > C6 > C8; substituting with C6 or C8 may reduce degradation resistance.

p-tert-Butylcalix[4]arene Comparative Evidence


Thermal Antioxidant Efficacy in Polyolefins

In polypropylene (PP) stabilization applications, p-tert-butylcalix[4]arene (C4) demonstrates the highest antioxidant performance among the p-tert-butylcalix[n]arene homologous series. DSC analysis established a clear rank order of antioxidation performance: C4 > C6 > C8 [1]. Quantitatively, the degradation activation energy of PP blended with C4 was measured at 97.05 kJ/mol, substantially higher than PP blends with C6 (84.60 kJ/mol) and C8 (53.69 kJ/mol), indicating that C4 provides significantly greater resistance to thermal oxidative degradation than its larger-ring counterparts [2]. The superior performance of C4 is attributed to its optimal balance of phenolic hydroxyl density and thermal stability relative to the more flexible, less effective larger macrocycles.

PP degradation resistance
Head-to-head
97.05 kJ/mol (C4)
84.60 kJ/mol (C6)
53.69 kJ/mol (C8)
Reported highest activation energy among tested homologs; supports antioxidant additive screening.
TGA-derived; PP matrix
Polymer Stabilization Antioxidant Additives Thermal Degradation

Oxidation Induction Temperature in LLDPE

In linear low-density polyethylene (LLDPE) matrices, p-tert-butylcalix[4]arene functions as an effective antioxidant additive. Thermogravimetric analysis (TGA) confirmed that p-tert-butylcalix[4]arene maintains excellent thermal stability up to 300°C without decomposition [1]. More critically, differential scanning calorimetry (DSC) assessment of LLDPE blends revealed that the oxidation induction temperature (OIT) increased by 38°C in p-tert-butylcalix[4]arene-LLDPE compared to blank (unmodified) LLDPE [2]. This substantial elevation in the temperature threshold for oxidative degradation onset demonstrates the compound's capacity to extend the operational temperature window of polyolefin materials.

LLDPE OIT elevation
Head-to-head
+38°C vs blank
Reported OIT increase extends oxidative onset temperature; supports polymer thermal stability assessment.
DSC under oxidative atmosphere
Polymer Additives Oxidative Stability LLDPE

Conformational Rigidity vs. Larger Homologs

p-tert-Butylcalix[4]arene mono- and diesters exhibit conformational stability at ambient temperature, whereas analogous p-tert-butylcalix[6]arene and p-tert-butylcalix[8]arene esters remain conformationally labile across the 25–100°C temperature range [1]. This structural rigidity is a direct consequence of the [4]arene's four-membered cyclic hydrogen-bond network among lower-rim hydroxyl groups, which locks the macrocycle into a well-defined cone conformation. In contrast, larger calix[n]arenes possess greater conformational degrees of freedom and undergo interconversion between multiple conformers under mild thermal conditions. Furthermore, literature comparisons indicate that the conformationally mobile p-tert-butylcalix[5]arene is generally a much less efficient binder than more preorganized calixarene platforms [2], underscoring that preorganization is a critical performance determinant in molecular recognition applications.

Conformational stability
Class-level
C4 esters: stable at 25°C
C6/C8 esters: labile 25–100°C
Rigid cone conformation may ensure reproducible guest recognition; larger homologs introduce conformational heterogeneity.
NMR conformational analysis
Supramolecular Chemistry Host-Guest Recognition Conformational Analysis

Guest Conformation Adaptation in Host-Guest Systems

Crystal structure studies of p-tert-butylcalix[4]arene host-guest inclusion compounds with long-chain alkanes reveal systematic guest conformation adaptation driven by cavity dimensions. With increasing alkane chain length, guest molecules adopt increasingly complex conformations within the host cavity: n-hexane (C6) maintains a simple all-trans conformation; n-octane (C8) adopts an s-shaped conformation; and n-dodecane (C12) forms a helical conformation [1]. For Cl-substituted alkanes, the chlorine atom is excluded from the deep cavity unless forced in by rigid guests such as 1,4-dichlorobenzene [2]. The results indicate that space-filling rather than specific directional interactions governs stability, and these materials are more accurately described as clathrates than as stoichiometric host-guest complexes [3]. This systematic structure-property relationship is uniquely accessible with the p-tert-butylcalix[4]arene scaffold due to its well-defined, appropriately sized cavity, enabling rational prediction of inclusion behavior for guest molecules across a homologous series.

Guest conformation progression
Reported
n-C₆ all-trans
n-C₈ s-shaped
n-C₁₂ helical
Crystal structure evidence shows cavity imposes systematic conformational constraints on guests.
Single-crystal XRD; clathrate formation
Crystal Engineering Clathrate Chemistry Supramolecular Host-Guest Systems

Metal Ion Selectivity of Schiff Base Derivatives

Functionalization of the p-tert-butylcalix[4]arene scaffold yields derivatives with exceptional metal ion selectivity. Among a series of five novel Schiff's base p-tert-butylcalix[4]arenes evaluated by solvent extraction of aqueous metal picrates, compound 2 demonstrated the best Ag⁺/Tl⁺ selectivity of any calix[4]arene derivative reported to that point [1]. Compound 4 exhibited the highest Na⁺/Li⁺ selectivity among the series, while compound 6 displayed the highest Ag⁺ extractability overall [2]. These findings underscore that the p-tert-butylcalix[4]arene platform, when appropriately derivatized, enables tuning of metal ion recognition with selectivity profiles that exceed those achievable with alternative calixarene scaffolds. The parent compound serves as the essential precursor for synthesizing these high-performance ion-selective materials.

Ag⁺/Tl⁺ selectivity
Reported
Schiff base 2: highest Ag⁺/Tl⁺ selectivity
Base 4: top Na⁺/Li⁺
Base 6: highest Ag⁺ extractability
Derivatives achieve reported top selectivity ranking for Ag⁺/Tl⁺ discrimination and Ag⁺ extraction among calix[4]arenes.
Solvent extraction of aqueous metal picrates
Solvent Extraction Metal Ion Separation Supramolecular Ionophores

p-tert-Butylcalix[4]arene Application Scenarios


Polyolefin Thermal Stabilization and Antioxidant Additive Formulation

Procure p-tert-butylcalix[4]arene for incorporation into polypropylene (PP) or linear low-density polyethylene (LLDPE) antioxidant packages where elevated processing temperatures or extended service life at high temperatures are required. TGA data confirm thermal stability up to 300°C, and DSC measurements show a 38°C increase in LLDPE oxidation induction temperature (OIT) relative to blank controls [1]. Comparative data with larger calix[n]arene homologs (C6 and C8) demonstrate that C4 yields the highest degradation activation energy (97.05 kJ/mol) and superior antioxidation performance (C4 > C6 > C8) [2]. This scenario is particularly relevant for manufacturers of automotive interior components, wire and cable insulation, and high-temperature packaging films where oxidative degradation limits material performance.

Precursor for Ion-Selective Electrodes and Metal Ion Extractants

Select p-tert-butylcalix[4]arene as the macrocyclic scaffold for synthesizing functionalized ionophores targeting selective extraction or sensing of heavy metals and precious metals. Literature precedent establishes that Schiff's base derivatives of this scaffold achieve best-in-class Ag⁺/Tl⁺ selectivity and high Ag⁺ extractability among calix[4]arene derivatives [3]. Hydroxamic acid derivatives enable effective separation of Pb(II) from Cd(II) and Cu(II) from Ni(II)/Zn(II) in liquid-liquid extraction systems [4]. The conformational rigidity of the parent scaffold ensures that derivative ionophores maintain predictable binding geometry, critical for electrode membrane reproducibility and long-term sensor stability.

Supramolecular Host-Guest and Crystal Engineering Studies

Utilize p-tert-butylcalix[4]arene as a well-characterized host platform for systematic investigation of guest inclusion behavior, clathrate formation, and weak intermolecular interactions in the solid state. Crystallographic studies demonstrate that the host cavity imposes predictable conformational constraints on guest molecules: n-hexane adopts an all-trans conformation, n-octane adopts an s-shaped conformation, and n-dodecane adopts a helical conformation [5]. The well-defined cavity dimensions and the compound's conformational stability at ambient temperature (in contrast to conformationally labile C6 and C8 esters) make it an ideal model system for NMR crystallography studies of host-guest complexes [6] and for fundamental research on molecular recognition principles that inform the design of advanced separation materials.

Derivatization Scaffold for Custom Supramolecular Architectures

Source p-tert-butylcalix[4]arene as a high-purity (≥98% HPLC), readily functionalizable building block for constructing tailored supramolecular assemblies. Both upper-rim (tert-butyl substitution/de-tert-butylation) and lower-rim (hydroxyl alkylation/acylation) positions offer orthogonal synthetic handles [7]. The compound's commercial availability from multiple suppliers with batch-to-batch QC documentation (NMR, HPLC) ensures reproducible downstream synthesis, which is critical for applications requiring well-defined molecular architectures such as calixarene-crown ether hybrids, multivalent drug delivery platforms, and calixarene-based catalysts. The tert-butyl groups not only enhance organic solubility but also serve as removable protecting/activating groups for upper-rim functionalization, a synthetic flexibility not available with unsubstituted calix[4]arene.

Application
Selection Property
Validation Focus
Polyolefin thermal stabilization
Antioxidant performance ranking
Degradation activation energy and OIT assessment
Ion-selective electrode and metal extraction precursor
Metal ion selectivity profile
Ag⁺/Tl⁺ selectivity and extraction efficiency evaluation
Supramolecular host-guest and crystal engineering studies
Guest conformation adaptability
Crystallographic inclusion architecture analysis
Custom calixarene-based supramolecular architectures
Orthogonal upper-/lower-rim functional handles
Derivatization reproducibility and QC documentation
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